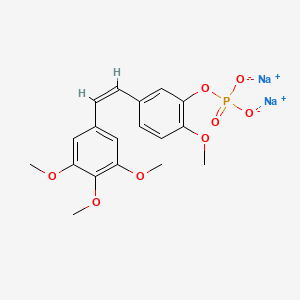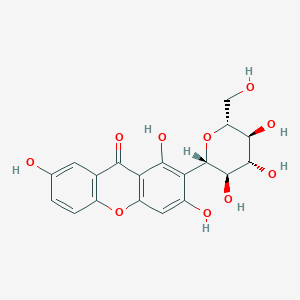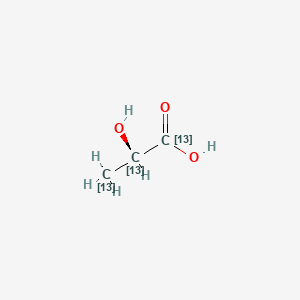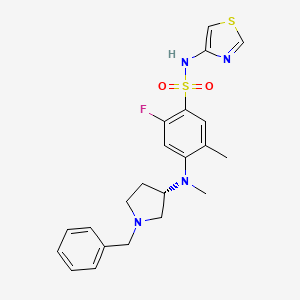![molecular formula C34H28N8O2 B11934398 (3-(1H-Tetrazol-5-yl)phenyl)(5-(4-methoxyphenyl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)methanone](/img/structure/B11934398.png)
(3-(1H-Tetrazol-5-yl)phenyl)(5-(4-methoxyphenyl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BTT-369 is a small molecule that belongs to the benzoyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole class of compounds. It is known for its role as a voltage-gated calcium channel inhibitor, specifically targeting the CaV2.2 calcium channel. This compound has been studied for its potential therapeutic applications, particularly in the field of pain management .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BTT-369 involves multiple steps, starting with the preparation of the benzoylpyrazoline skeleton. The key intermediate, 3-(1H-tetrazol-5-yl)phenyl, is reacted with 5-(4-methoxyphenyl)-1’-phenyl-3’-p-tolyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole to form the final product. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of BTT-369 follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BTT-369 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: BTT-369 can undergo substitution reactions where specific groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions are typically controlled to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
Chemistry: It is used as a tool compound to study the interactions of voltage-gated calcium channels.
Biology: BTT-369 is employed in research to understand the role of calcium channels in cellular processes.
Medicine: The compound has shown promise in pain management by inhibiting calcium channels involved in pain signaling pathways.
Industry: BTT-369 is used in the development of new therapeutic agents targeting calcium channels .
Mechanism of Action
BTT-369 exerts its effects by inhibiting the interaction between the alpha and beta subunits of the CaV2.2 calcium channel. This inhibition disrupts the trafficking of the calcium channel to the plasma membrane, thereby modulating its function. The compound specifically binds to the CaVβ2a subunit, preventing its interaction with the alpha interacting domain (AID) of the CaV2.2 channel. This results in decreased calcium influx and reduced neurotransmitter release, which contributes to its analgesic effects .
Comparison with Similar Compounds
Similar Compounds
IPPQ: Another compound that targets the CaV2.2 calcium channel but has shown superior on-target efficacy compared to BTT-369.
Gabapentin and Pregabalin: These compounds also modulate calcium channels but through different mechanisms, such as binding to the CaVα2δ subunit
Uniqueness of BTT-369
BTT-369 is unique due to its specific targeting of the CaVβ2a subunit and its benzoylpyrazoline skeleton. This structural feature allows it to selectively inhibit the CaV2.2 calcium channel, making it a valuable tool in pain management research .
Properties
Molecular Formula |
C34H28N8O2 |
|---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
[5-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-[3-(2H-tetrazol-5-yl)phenyl]methanone |
InChI |
InChI=1S/C34H28N8O2/c1-22-11-13-24(14-12-22)32-29(21-41(38-32)27-9-4-3-5-10-27)31-20-30(23-15-17-28(44-2)18-16-23)37-42(31)34(43)26-8-6-7-25(19-26)33-35-39-40-36-33/h3-19,21,31H,20H2,1-2H3,(H,35,36,39,40) |
InChI Key |
UMRUCNWUKYTMTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)C4=CC=CC(=C4)C5=NNN=N5)C6=CC=C(C=C6)OC)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B11934340.png)

![(E)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]-1-[4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]prop-2-en-1-one](/img/structure/B11934353.png)
![methanesulfonic acid;N-[(Z)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine](/img/structure/B11934354.png)
![7-(3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B11934364.png)
![(E)-6-[(3S,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B11934365.png)

![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(Z)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B11934381.png)

![(1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B11934394.png)

